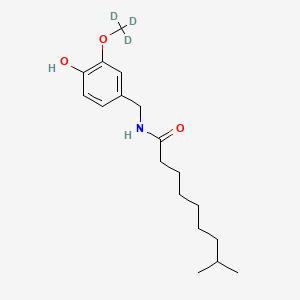

Dihydro Capsaicin-d3

概要

説明

Dihydro Capsaicin-d3 is the labelled analogue of Dihydro Capsaicin, which is an analog of Capsaicin, a VR1 vaniloid receptor agonist . It is a white solid and is categorized under Stable Isotope Labelled Compounds .

Synthesis Analysis

Capsaicinoids are synthesized by the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors) . The extraction of capsaicinoids can be made in many ways, with different types of organic solvents, but the yield varies with peppers variety and the conditions of extraction processing .Molecular Structure Analysis

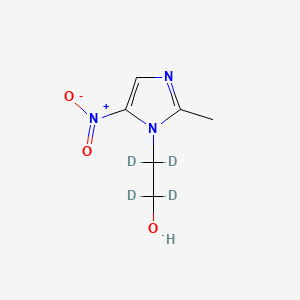

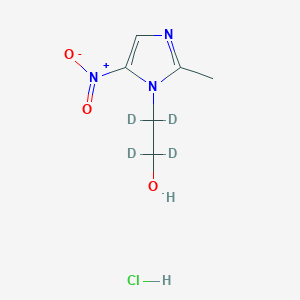

The molecular formula of this compound is C18H26D3NO3 . The solid-state chemical shifts differ from their solution counterparts; remarkable differences occur for carbons C2′, C6′ and C7′ linked to C1′ in this compound .Chemical Reactions Analysis

The level of capsaicinoids in the Capsicum fruits can be quantified by organoleptic, spectrophotometry, thin-layer chromatography, gas chromatography, and high-performance liquid chromatography methods .Physical and Chemical Properties Analysis

This compound is a white crystalline solid . It is soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly) .科学的研究の応用

Chemical and Pharmacological Aspects

Dihydro Capsaicin-d3, a variant of capsaicin, has been researched extensively due to its wide range of potential applications. Capsaicin and its analogs like this compound are known for their spicy flavor but have also gained attention for their possible beneficial effects in various diseases. The extraction and synthesis of non-pungent analogs of capsaicin, including this compound, are in progress to overcome the limitations of capsaicin's pungency for clinical trials and support its biological activity (Reyes-Escogido et al., 2011).

Pharmacological and Gastrointestinal Applications

This compound and other capsaicinoids have been utilized in nutritional practices for over 9,500 years. Scientifically based knowledge on their chemistry, physiology, and pharmacology has been accumulated significantly since 1980, predominantly through animal observations. These compounds can modify the capsaicin-sensitive afferent nerves, playing crucial roles in defending different organs, including the gastrointestinal tract, against various types of damage. The specific action of capsaicinoids on sensory afferent nerves offers potential for the production of orally applicable drugs or drug combinations for human medical therapy (Mózsik et al., 2009).

Therapeutic Potential in Cancer and Other Diseases

Capsaicin and its analogs, like this compound, have been investigated for their therapeutic roles, which are well characterized. The applications range from food flavorings to therapeutics. These compounds have shown pleiotropic pharmacological activities such as analgesic, anti-obesity, anti-pruritic, anti-inflammatory, anti-apoptotic, anti-cancer, antioxidant, and neuroprotective functions. There is a pressing need for further research into the pharmacological aspects of capsaicin and its analogs due to the dearth of potent drugs for the management of disorders like pain, vascular-related diseases, metabolic syndrome, and gastroprotective effects (Basith et al., 2016).

作用機序

Target of Action

Dihydro Capsaicin-d3, also known as Dihydrocapsaicin-d3, is a capsaicinoid and an analog of capsaicin . Its primary target is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a receptor that is mainly expressed in sensory neurons and plays a crucial role in pain perception, heat sensation, and inflammation .

Mode of Action

this compound acts as a potent and selective agonist for the TRPV1 receptor . By binding to this receptor, it triggers a series of biochemical reactions. It has been found

Safety and Hazards

Dihydro Capsaicin-d3 is a chemical that needs to be handled properly and safe operating procedures followed. It is irritating and toxic and may cause irritation to the eyes, skin, and respiratory system . It is also classified as fatal if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

生化学分析

Biochemical Properties

Dihydro Capsaicin-d3 interacts with various enzymes, proteins, and other biomolecules. It is known to induce inward currents in cells expressing rat transient receptor potential vanilloid 1 (TRPV1), an effect that can be blocked by TRPV1 inhibitors . This interaction with TRPV1 is a key aspect of its biochemical activity .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce endothelial inflammation and increase nitric oxide production . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interaction with the TRPV1 receptor .

Metabolic Pathways

This compound is involved in various metabolic pathways. Capsaicin biosynthesis belongs to the alkaloid metabolic pathways

特性

IUPAC Name |

N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQPQKLURWNAAH-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCCCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Dihydrocapsaicin-d3 used in the analysis of capsaicinoids in vegetable oils?

A: Dihydrocapsaicin-d3 serves as an internal standard in the analytical method described in the research paper []. Internal standards are compounds structurally similar to the target analytes (in this case, capsaicinoids like capsaicin and dihydrocapsaicin) but are isotopically labeled. This means they have nearly identical chemical behavior but differ in mass due to the presence of heavier isotopes (deuterium in this case).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

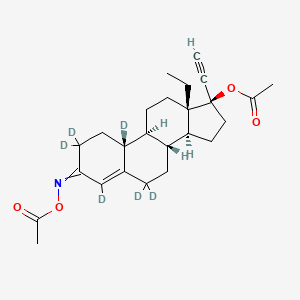

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)